molecular formula C10H7NO B1295770 8-Quinolinecarboxaldehyde CAS No. 38707-70-9

8-Quinolinecarboxaldehyde

Cat. No.: B1295770
CAS No.: 38707-70-9
M. Wt: 157.17 g/mol
InChI Key: OVZQVGZERAFSPI-UHFFFAOYSA-N
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Description

8-Quinolinecarboxaldehyde is a useful research compound. Its molecular formula is C10H7NO and its molecular weight is 157.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Quinoline-8-carbaldehyde, also known as 8-Quinolinecarbaldehyde or 8-Quinolinecarboxaldehyde, is a versatile compound used in the field of synthetic organic chemistry Quinoline derivatives have been reported to be vital agents in the development of anticancer drugs , suggesting that quinoline-8-carbaldehyde may also target cancer cells.

Mode of Action

Quinoline derivatives have been reported to induce apoptosis in cancer cells . This suggests that quinoline-8-carbaldehyde might interact with its targets, possibly cancer cells, leading to programmed cell death or apoptosis.

Biochemical Pathways

Quinoline-8-carbaldehyde, like other quinoline derivatives, may affect various biochemical pathways. Quinoline derivatives have been reported to disrupt cell migration and act as angiogenesis inhibitors , which could be part of the affected pathways.

Pharmacokinetics

Quinoline derivatives have been used as leads in drug development , suggesting that they have favorable pharmacokinetic properties.

Result of Action

Given that quinoline derivatives have been reported to induce apoptosis in cancer cells , it can be inferred that quinoline-8-carbaldehyde might also lead to similar effects.

Action Environment

It is known that the synthesis of quinoline derivatives can be influenced by various factors, including the presence of strong acids and oxidants . This suggests that the action of quinoline-8-carbaldehyde might also be influenced by similar environmental factors.

Biochemical Analysis

Biochemical Properties

8-Quinolinecarboxaldehyde plays a significant role in biochemical reactions, particularly in the formation of coordination compounds with metals. It interacts with enzymes, proteins, and other biomolecules through its aldehyde and quinoline functional groups. For instance, this compound forms complexes with metal ions such as copper, which can influence the activity of metalloenzymes . These interactions are crucial for understanding the compound’s role in various biochemical pathways.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can induce apoptosis and differentiation in cancer cell lines, such as lung carcinoma and glioma cells . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can delay the transition of cells during DNA replication, affecting the cell cycle .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can form coordination complexes with metal ions, which can inhibit or activate enzymes . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions at the molecular level are essential for understanding the compound’s biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have also been observed, with the compound affecting cell viability and proliferation in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as inducing apoptosis in cancer cells . At high doses, it can exhibit toxic or adverse effects, including cytotoxicity and organ damage . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by oxidation and reduction reactions, leading to the formation of different metabolites . These metabolic pathways can influence the compound’s activity and its effects on cellular processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to different cellular compartments . Its localization and accumulation can affect its biochemical activity and interactions with biomolecules.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and nucleus . Its subcellular localization can influence its activity and function. For example, the compound’s interaction with nuclear proteins can affect gene expression and other nuclear processes. Understanding the subcellular localization of this compound is essential for elucidating its biochemical effects.

Properties

IUPAC Name

quinoline-8-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO/c12-7-9-4-1-3-8-5-2-6-11-10(8)9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZQVGZERAFSPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C=O)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10192001
Record name 8-Quinolinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10192001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38707-70-9
Record name 8-Quinolinecarboxaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038707709
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Quinolinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10192001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name quinoline-8-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 8-QUINOLINECARBOXALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XS4PNS258
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

sec-Butyllithium (1.4 M in cyclohexane, 5.0 ml, 7.0 mmol) is added dropwise to a stirred solution of 8-bromoquinoline (1.29 g, 6.22 mmol) and anhydrous tetrahydrofuran (22 ml) at −78° C. under nitrogen. The reaction is then stirred at −78° C. for 10 min and then dimethylformamide (2.5 ml, 32.3 mmol) is added. The reaction is then stirred for 10 min at −78° C. and then quenched with water. The reaction is poured into saturated sodium bicarbonate (100 ml) and extracted with ethyl acetate (100 ml×3). The ethyl acetate is dried over sodium sulfate and then the sodium sulfate is filtered. The crude product is concentrated on a rotary evaporator and purified by flash chromatography on silica gel eluting with 20% ethyl acetate/hexanes to yield (0.57 g, 58%) of quinoline-8-carboxaldehyde: mass spectrum (ion spray): m/z=158.0 (+1): 1H NMR (CDCl3): δ=11.46 (1H, s), 9.06-9.04 (1H, m), 8.34-8.32 (1H, m), 8.26-8.23 (1H, m), 8.11-8.08 (1H, m), 7.70-7.66 (1H, m), 7.53-7.50 (1H, m).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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